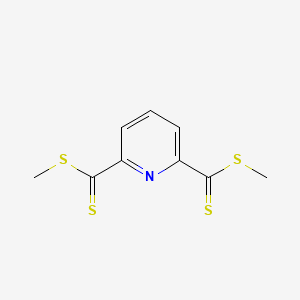
Dimethyl pyridine-2,6-dicarbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl pyridine-2,6-dicarbodithioate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two carbodithioate groups attached to the 2 and 6 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl pyridine-2,6-dicarbodithioate can be synthesized through several methods. One common approach involves the reaction of pyridine-2,6-dicarbonyl dichloride with methanol under reflux conditions. This reaction yields dimethyl pyridine-2,6-dicarboxylate, which can then be converted to the dicarbodithioate derivative through further reactions with appropriate sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl pyridine-2,6-dicarbodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbodithioate groups to thiol or thioether functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a variety of functional groups onto the pyridine ring.
Scientific Research Applications
Dimethyl pyridine-2,6-dicarbodithioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: It is used in the production of specialty chemicals and as a ligand in catalysis.
Mechanism of Action
The mechanism by which dimethyl pyridine-2,6-dicarbodithioate exerts its effects involves its ability to coordinate with metal ions. The carbodithioate groups can chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways and processes. The specific molecular targets and pathways involved depend on the metal ion and the biological context.
Comparison with Similar Compounds
Dimethyl pyridine-2,6-dicarbodithioate can be compared with other similar compounds, such as:
Dimethyl pyridine-2,6-dicarboxylate: This compound lacks the sulfur-containing carbodithioate groups, making it less effective in metal coordination.
Pyridine-2,6-dicarboxylic acid: This compound has carboxylic acid groups instead of carbodithioate groups, affecting its reactivity and coordination properties.
2,6-Dimethylpyridine: This compound lacks the functional groups at the 2 and 6 positions, making it less versatile in chemical reactions.
The uniqueness of this compound lies in its ability to form stable metal complexes, which is not as pronounced in the other similar compounds listed above.
Properties
CAS No. |
420134-12-9 |
|---|---|
Molecular Formula |
C9H9NS4 |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
dimethyl pyridine-2,6-dicarbodithioate |
InChI |
InChI=1S/C9H9NS4/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2/h3-5H,1-2H3 |
InChI Key |
IZBCNZFEHLDLAM-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)C1=NC(=CC=C1)C(=S)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















